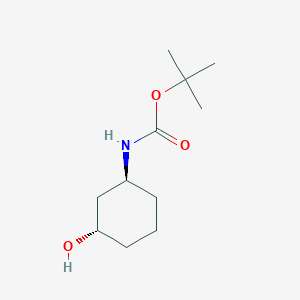
4-amino-N-(2,4-dichlorophényl)-2-méthoxybenzène-1-sulfonamide
Vue d'ensemble
Description
4-Amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide is a chemical compound characterized by its complex molecular structure, which includes an amino group, a dichlorophenyl group, a methoxy group, and a sulfonamide group
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has shown potential in various assays, including antimicrobial and antifungal tests. Its interaction with biological targets is being studied for possible therapeutic applications.
Medicine: In medicine, the compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
Target of Action
Benzamide derivatives are known to interact with various biological targets due to their versatile structure. They can bind with high affinity to multiple receptors .
Mode of Action
The interaction of benzamide derivatives with their targets often involves the formation of hydrogen bonds. For instance, the amide group in these compounds can form hydrogen bonds with the target molecules, stabilizing the interaction.
Biochemical Pathways
Benzamide derivatives can affect various biochemical pathways due to their diverse biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The ADME properties of benzamide derivatives can vary widely depending on their specific structures. Their absorption, distribution, metabolism, and excretion are generally influenced by factors such as their molecular weight, lipophilicity, and the presence of functional groups that can participate in metabolic reactions .
Result of Action
The molecular and cellular effects of benzamide derivatives can be diverse due to their wide range of biological activities. For example, their antiviral activity might result from the inhibition of viral replication, while their anticancer activity might be due to the induction of apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of benzamide derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of these compounds, potentially influencing their absorption and distribution. Additionally, factors such as temperature and light can affect their stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The initial step may include the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. Subsequent chlorination introduces the dichlorophenyl group, and methoxylation adds the methoxy group. Finally, sulfonation and amination reactions complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and specific reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride may be used.
Reduction: Reducing agents like iron and hydrochloric acid or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Comparaison Avec Des Composés Similaires
4-Amino-2,6-dichlorophenol: Similar in structure but lacks the methoxy and sulfonamide groups.
N-(2,4-dichlorophenyl)acetamide: Similar core structure but different functional groups.
Uniqueness: The presence of the methoxy and sulfonamide groups in 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide distinguishes it from similar compounds, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-20-12-7-9(16)3-5-13(12)21(18,19)17-11-4-2-8(14)6-10(11)15/h2-7,17H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMWMULHSYEATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















